molecular formula C17H15ClN2O3S B3047365 Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- CAS No. 138219-55-3

Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-

Cat. No.: B3047365
CAS No.: 138219-55-3
M. Wt: 362.8 g/mol
InChI Key: CEFCZUDGNCOQCM-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- is a chemical compound with the molecular formula C₁₇H₁₅ClN₂O₃S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonyl chloride group attached to an oxazole ring, which is further substituted with a dimethylamino phenyl group. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- typically involves the condensation of 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides with p-dimethylamino-α-aminoacetophenone. This is followed by cyclodehydration of the resulting amides to form the desired product . The reaction conditions often include the use of solvents such as toluene, ethanol, and dimethylformamide (DMF), which facilitate the cyclodehydration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process allows for the production of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- in quantities sufficient for commercial applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death) . The compound’s fluorescent properties are attributed to intramolecular charge transfer, which is influenced by the solvent environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- is unique due to its combination of a benzenesulfonyl chloride group with an oxazole ring and a dimethylamino phenyl group. This structure imparts specific chemical properties, such as solvatochromism and the ability to inhibit CA IX, which are not observed in simpler analogs .

Properties

IUPAC Name

4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20(2)14-7-3-12(4-8-14)16-11-19-17(23-16)13-5-9-15(10-6-13)24(18,21)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFCZUDGNCOQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436799
Record name Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138219-55-3
Record name Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
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Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
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Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
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Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
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Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Reactant of Route 6
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-

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